1-[4-[[3-(4-Fluoroanilino)piperidin-1-yl]methyl]thiophen-2-yl]ethanone
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Overview
Description
1-[4-[[3-(4-Fluoroanilino)piperidin-1-yl]methyl]thiophen-2-yl]ethanone is a complex organic compound that features a piperidine ring, a thiophene ring, and a fluoroaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[[3-(4-Fluoroanilino)piperidin-1-yl]methyl]thiophen-2-yl]ethanone typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[4-[[3-(4-Fluoroanilino)piperidin-1-yl]methyl]thiophen-2-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1-[4-[[3-(4-Fluoroanilino)piperidin-1-yl]methyl]thiophen-2-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-[[3-(4-Fluoroanilino)piperidin-1-yl]methyl]thiophen-2-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-2-(thiophen-2-yl)-1H-indole: This compound also features a piperidine ring and a thiophene ring but differs in the substituents on the piperidine ring.
2-Amino-4-(1-piperidine)pyridine derivatives: These compounds share the piperidine ring structure but have different functional groups and applications.
Uniqueness
1-[4-[[3-(4-Fluoroanilino)piperidin-1-yl]methyl]thiophen-2-yl]ethanone is unique due to the presence of the fluoroaniline group, which can impart specific biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
1-[4-[[3-(4-fluoroanilino)piperidin-1-yl]methyl]thiophen-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2OS/c1-13(22)18-9-14(12-23-18)10-21-8-2-3-17(11-21)20-16-6-4-15(19)5-7-16/h4-7,9,12,17,20H,2-3,8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFYAIRIZLFYBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CN2CCCC(C2)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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